B1575140 Mucin-5AC (716-724)

Mucin-5AC (716-724)

Cat. No.: B1575140
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Secretory Mucin Glycoproteins and MUC5AC

Secretory mucins are large, heavily glycosylated proteins characterized by tandem repeat domains rich in proline, threonine, and serine residues, which are the sites of O-glycosylation. physiology.org This extensive glycosylation, accounting for over 50% of the molecule's weight, gives mucins their characteristic gel-forming and viscoelastic properties. frontiersin.org The secreted mucins are broadly categorized into gel-forming and non-gel-forming types. frontiersin.org MUC5AC, along with MUC2, MUC5B, and MUC6, belongs to the gel-forming category, which polymerizes to create the protective mucus blanket. oup.comatsjournals.org

The MUC5AC gene is located on chromosome 11p15.5, clustered with other mucin genes like MUC2, MUC5B, and MUC6. oup.com The MUC5AC protein itself is a massive molecule, with a polypeptide backbone of over 5,500 amino acids. researchgate.net Its structure includes N- and C-terminal regions that are involved in dimerization and multimerization, and a large central region composed of tandemly repeated sequences that are heavily O-glycosylated. oup.comresearchgate.net This structure allows MUC5AC to form complex, net-like polymers that are crucial for the integrity and function of the mucus barrier. oup.comembopress.org

Physiological Functions of MUC5AC in Mucosal Protection and Homeostasis

Under normal physiological conditions, MUC5AC is expressed by goblet cells in the surface epithelium of various organs, including the respiratory tract, stomach, and endocervix. oup.comnih.govmdpi.com In the airways, MUC5AC is one of the two major secreted mucins, along with MUC5B, that constitute the airway mucus layer. atsjournals.orgnih.gov While MUC5B is considered the primary mucin for maintaining lung homeostasis and facilitating mucociliary clearance, MUC5AC also plays a role in trapping inhaled pathogens and particulates. atsjournals.orgnih.govrespiratory-therapy.com The coordinated action of these mucins helps to maintain a hydrated and protected epithelial surface. frontiersin.org

In the stomach, the MUC5AC-dominated mucus gel provides a critical barrier against the harsh acidic environment, protecting the gastric epithelium from damage. pnas.org Similarly, in other mucosal tissues, MUC5AC contributes to the protective barrier that prevents direct contact of the epithelium with harmful substances and microorganisms. oup.com

Pathological Dysregulation and Aberrant Expression of MUC5AC in Disease

While essential for normal function, the expression of MUC5AC is often dysregulated in various diseases, where its overexpression can become detrimental. oup.comatsjournals.org

Respiratory Diseases:

In chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), MUC5AC expression is significantly increased. atsjournals.orgmdpi.comnih.govpatsnap.com This overproduction contributes to mucus hypersecretion, leading to airway obstruction, impaired mucociliary clearance, and increased susceptibility to infections. atsjournals.orgrespiratory-therapy.comnih.gov In asthma, higher levels of MUC5AC are associated with allergic airway hyperreactivity and mucus plugging. atsjournals.orgatsjournals.org In COPD, increased MUC5AC is linked to chronic bronchitis, emphysema, and disease progression. mdpi.com

Gastrointestinal Diseases:

Aberrant MUC5AC expression is also a feature of several gastrointestinal pathologies. In inflammatory conditions like ulcerative colitis, MUC5AC is induced and appears to play a protective role by reinforcing the mucosal barrier. rupress.orgecco-ibd.euoup.comoup.com However, in the context of cancer, its role is more complex.

Cancer:

The expression of MUC5AC is frequently altered in various cancers, and its significance can be context-dependent. oup.comresearchgate.net

Pancreatic Cancer: MUC5AC is overexpressed in pancreatic ductal adenocarcinoma (PDAC) and its precursor lesions, while it is absent in the normal pancreas. mdpi.comaacrjournals.orgunmc.edu Studies suggest it promotes cancer progression by enhancing cell stemness and contributing to metastasis. aacrjournals.org

Colorectal Cancer: MUC5AC is often expressed in colorectal adenomas and carcinomas. nih.govresearchgate.net Its expression has been correlated with tumor differentiation, invasion, and a more advanced stage of the disease. oup.com

Gastric Cancer: In gastric carcinoma, the prognostic value of MUC5AC is debated, with some studies associating decreased expression with poor prognosis. researchgate.netresearchgate.net

Other Cancers: MUC5AC expression has also been observed in esophageal, ovarian, and lung adenocarcinomas, among others. nih.govnih.gov

The table below summarizes the expression of MUC5AC in various normal and pathological conditions.

Tissue/ConditionMUC5AC Expression LevelAssociated Role/Significance
Normal Tissues
Respiratory TractLow to moderateMucosal protection, trapping of particles. oup.comnih.gov
StomachHighProtection against acidic environment. oup.compnas.org
EndocervixPresentProtective barrier. oup.com
Normal PancreasAbsentNot normally expressed. mdpi.comaacrjournals.org
Normal ColonAbsentNot normally expressed. unmc.edu
Pathological Conditions
AsthmaHighMucus hypersecretion, airway obstruction. atsjournals.orgatsjournals.org
COPDHighMucus hypersecretion, disease progression. mdpi.comnih.gov
Ulcerative ColitisInducedProtective, reinforces mucosal barrier. ecco-ibd.euoup.com
Pancreatic CancerHighPromotes tumor progression, potential biomarker. mdpi.comaacrjournals.org
Colorectal CancerHighAssociated with tumor progression and invasion. oup.comresearchgate.net
Gastric CancerVariablePrognostic significance is debated. researchgate.netresearchgate.net

Significance of Defined Peptide Epitopes within Mucins for Research and Translational Applications

The large and complex nature of mucin glycoproteins makes them challenging to study. However, the identification of specific peptide epitopes—short, distinct regions of the protein backbone—has been crucial for advancing research and developing translational applications. rsc.org These epitopes can serve as targets for antibodies and T-cells, making them valuable for diagnostics, prognostics, and immunotherapies. rsc.orgmdpi.com

In the context of cancer, aberrant glycosylation can expose previously hidden peptide epitopes on mucins, creating neoantigens that can be recognized by the immune system. rsc.orgjscimedcentral.com This has led to the development of cancer vaccines and antibody-based therapies that target these tumor-associated mucin epitopes. mdpi.comuu.nl

For MUC5AC, specific peptide epitopes have been identified that can elicit cytotoxic T-lymphocyte responses against cancer cells. nih.gov For example, the peptide epitope MUC5AC-A24-716 (TCQPTCRSL) has been shown to be recognized by cytotoxic T-lymphocytes. nih.gov The development of monoclonal antibodies that recognize specific MUC5AC epitopes, such as the 45M1 antibody, has been instrumental in studying the expression and localization of MUC5AC in both normal and diseased tissues. biotium.comepredia.combio-techne.comscbt.com The characterization of these epitopes is essential for understanding the specific interactions of MUC5AC in different biological contexts and for harnessing this knowledge for clinical benefit.

Properties

sequence

TCQPTCRSL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Mucin-5AC (716-724)

Origin of Product

United States

Molecular Identification and Epitopic Characterization of Mucin 5ac 716 724

Discovery and Sequence Validation of the Mucin-5AC (716-724) Peptide (TCQPTCRSL)

The Mucin-5AC (716-724) peptide, with the sequence TCQPTCRSL, was identified as a tumor antigen recognized by cytotoxic T lymphocytes (CTLs). aacrjournals.org Its discovery was part of broader research efforts to identify specific epitopes on cancer-associated proteins that could serve as targets for immunotherapy. The validation of this peptide required several key steps.

Initially, T lymphocyte clones or lines that recognize the peptide must be isolated. aacrjournals.org The specific peptide sequence recognized by these T cells is then identified. aacrjournals.org A crucial part of the validation is demonstrating that the peptide is naturally processed and presented by tumor cells on their Human Leukocyte Antigen (HLA) molecules, making them susceptible to recognition and lysis by specific CTLs. aacrjournals.orgnih.gov This can be confirmed through experiments like "cold target inhibition," where non-labeled, peptide-pulsed target cells compete with labeled tumor cells for CTL recognition. aacrjournals.org

Furthermore, the characterization of peptides recognized by CD8+ T cells generally includes identifying the shortest effective peptide sequence and performing a titration to show clear recognition at low concentrations. aacrjournals.org For peptides involving post-translational modifications, their characterization should ideally include elution from the cell surface and analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm their identity. nih.gov

Positional Context of Mucin-5AC (716-724) within the Full-Length MUC5AC Protein

The full-length human MUC5AC protein is a large and complex molecule, comprising 5654 amino acids with a theoretical molecular weight of approximately 585 kDa. Its structure can be broadly divided into an N-terminus, a central tandem-repeat region (TRR), and a C-terminus. The MUC5AC gene is located on chromosome 11p15.5, clustered with other mucin genes like MUC2, MUC5B, and MUC6. oup.comnih.gov

The protein's architecture includes several distinct domains:

N-terminal region: This region contains four von Willebrand factor (vWF)-like D domains (D1, D2, D', and D3), which are crucial for the protein's assembly and oligomerization. nih.govnih.gov

Central Region: This large section is characterized by tandem repeats rich in proline, threonine, and serine (PTS) residues, which are heavily O-glycosylated. oup.com Interspersed within this region are nine cysteine-rich domains (Cys-domains 1-9). nih.gov

C-terminal region: This region also plays a role in the dimerization and polymerization of the mucin.

The Mucin-5AC (716-724) epitope, with the sequence TCQPTCRSL, is located within the N-terminal region of the protein. aacrjournals.org Specifically, it falls within one of the non-tandem repeat domains, which are less glycosylated compared to the central TRR.

Structural Biology of Mucin-5AC Domains Relevant to the (716-724) Epitope

The structural biology of MUC5AC reveals a complex organization that dictates its function. The N-terminal region, where the 716-724 epitope is located, is responsible for the assembly of MUC5AC into dimers and higher-order oligomers through disulfide bonds. nih.gov This oligomerization is essential for the formation of the mucus gel. oup.com

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the MUC5AC N-terminal domains. embopress.orgrcsb.org These studies show how MUC5AC monomers interact to form polymers. rcsb.org The N-terminal part of MUC5AC is composed of 3.5 von Willebrand D assemblies (VWD1, VWD2, VWD', and VWD3). embopress.org The VWD3 assembly, in particular, is involved in non-covalent oligomerization after secretion. embopress.org

Post-Translational Modifications Affecting Mucin-5AC (716-724) Epitope Recognition

Post-translational modifications (PTMs) are critical for the function and antigenicity of MUC5AC. pnas.org These modifications can alter the protein's structure, influencing how epitopes like Mucin-5AC (716-724) are presented to the immune system. The observed molecular weight of MUC5AC is often higher than its predicted weight due to extensive PTMs. mdpi.comabbexa.com

Influence of O-Glycosylation on Epitope Presentation and Antigenicity

O-linked glycosylation is the most extensive PTM of mucins, where complex carbohydrate chains (glycans) are attached to serine and threonine residues within the tandem repeat regions. oup.com This heavy glycosylation forms a protective "bottlebrush" structure.

The influence of glycosylation on antigen presentation is complex:

MHC Class I Presentation: O-glycosylation can inhibit the processing and presentation of peptides on MHC class I molecules. plos.org This could potentially reduce the recognition of epitopes like Mucin-5AC (716-724) by CD8+ T cells.

MHC Class II Presentation: Conversely, O-glycosylation can promote the uptake and presentation of glycopeptides by MHC class II molecules, leading to the activation of CD4+ T cells. plos.org

Antibody Recognition: Changes in glycosylation can expose or hide peptide epitopes, thereby altering antibody binding. nih.gov The resurgence of certain mucin antigen reactivity in carcinogenesis can be due to changes in glycosylation patterns that expose previously hidden epitopes. biocare.net

Other Relevant Modifications and their Functional Impact

Besides O-glycosylation, MUC5AC undergoes several other important post-translational modifications:

N-Glycosylation: MUC5AC is also N-glycosylated, where glycans are attached to asparagine residues. uniprot.org This type of glycosylation also contributes to the protein's folding, stability, and function.

Dimerization and Polymerization: MUC5AC monomers form dimers and then larger polymers through the formation of disulfide bonds between cysteine residues, primarily in the N- and C-terminal domains. oup.comnih.gov This polymerization is essential for the gel-forming properties of mucus.

Phosphorylation and Methylation: While less studied in MUC5AC compared to glycosylation, phosphorylation and methylation are other PTMs that can affect protein function and interactions. abbexa.com

Proteolytic Cleavage: MUC5AC can undergo post-translational cleavage at various sites, which may be necessary for its proper function and secretion. mdpi.com

These modifications collectively contribute to the immense complexity of the MUC5AC protein and can significantly impact the presentation and recognition of the Mucin-5AC (716-724) epitope by the immune system. pnas.org

Immunological Role of Mucin 5ac 716 724 As a T Cell Epitope

Major Histocompatibility Complex (MHC) Restriction and Presentation of Mucin-5AC (716-724)

The presentation of peptide antigens to T-cells is a critical step in the adaptive immune response and is mediated by Major Histocompatibility Complex (MHC) molecules, also known as Human Leukocyte Antigens (HLA) in humans. nih.govimmunopaedia.org.za For cytotoxic T lymphocytes (CTLs) to recognize and kill tumor cells, tumor-derived peptides must be presented on the cell surface by MHC class I molecules. immunopaedia.org.zaamegroups.org The Mucin-5AC (716-724) peptide has been specifically identified as being presented by the HLA-A*2402 molecule. nih.gov

The HLA-A2402 allele is one of the most common HLA-A alleles in East Asian populations, including Japanese and Chinese populations. amegroups.org The restriction of the Mucin-5AC (716-724) epitope to HLA-A2402 means that this specific peptide can only be effectively presented to T-cells in individuals who carry this particular HLA allele. nih.govamegroups.org Research has demonstrated that cytotoxic T lymphocytes can be stimulated by the MUC5AC-A24-716 (TCQPTCRSL) peptide, leading to specific cytotoxicity against HLA-A2402-positive target cells that have been pulsed with this peptide. nih.gov This highlights the crucial role of HLA-A2402 in mediating the immune response against MUC5AC-expressing tumors. The binding affinity of a peptide to the restricting HLA molecule is a significant factor in its immunogenicity, with stronger binding generally leading to a more robust T-cell response. plos.org

Activation and Specificity of Cytotoxic T Lymphocytes (CTLs) by Mucin-5AC (716-724)

The presentation of the Mucin-5AC (716-724) peptide by HLA-A2402 on the surface of tumor cells can lead to the activation of specific cytotoxic T lymphocytes. nih.gov Studies have successfully established CTL clones that are stimulated by the MUC5AC-A24-716 peptide. nih.gov These CTLs exhibit specific cytotoxicity against HLA-A2402-positive target cells that have been loaded with the MUC5AC (716-724) peptide. nih.gov

Furthermore, and critically for its potential therapeutic application, these CTL clones have also demonstrated cytotoxic activity against pancreatic cancer cells that endogenously express MUC5AC. nih.gov This indicates that the Mucin-5AC (716-724) epitope is naturally processed and presented by tumor cells, leading to their recognition and destruction by the immune system. The ability to generate CTLs with high specificity for this epitope underscores its potential as a target for cancer vaccines and other T-cell-based immunotherapies. nih.govnih.gov

FeatureDescriptionReference
Peptide Sequence TCQPTCRSL nih.gov
HLA Restriction HLA-A2402 nih.gov
CTL Activation Stimulates specific CTL clones nih.gov
Target Cell Lysis Induces cytotoxicity in peptide-pulsed, HLA-A2402+ cells and MUC5AC-expressing pancreatic cancer cells nih.gov

Contribution of Mucin-5AC (716-724) to Tumor-Associated Antigenicity

MUC5AC is considered a tumor-associated antigen because it is overexpressed in a variety of cancers, including pancreatic, gastric, and ovarian cancers, while being absent or expressed at low levels in the corresponding normal tissues. nih.govgenomeme.caresearchgate.netnih.gov For instance, in one study, MUC5AC was found to be expressed de novo in 79% of invasive ductal adenocarcinomas of the pancreas, while being absent in all cell types of the normal pancreas. nih.gov This differential expression makes MUC5AC a promising target for cancer-specific therapies. imrpress.com

The identification of the Mucin-5AC (716-724) peptide as a CTL epitope further solidifies the role of MUC5AC as a TAA. nih.gov The ability of the immune system to recognize and mount a cytotoxic response against this specific peptide on tumor cells is a key aspect of its antigenicity. nih.govnih.gov This recognition is dependent on the expression of both the MUC5AC protein and the appropriate HLA-A*2402 molecule by the tumor cells. nih.gov The presence of MUC5AC expression has been linked to the progression and malignant potential of certain cancers. genomeme.ca

Cancer TypeMUC5AC Expression StatusReference
Pancreatic Ductal Adenocarcinoma Expressed de novo in 79% of cases; absent in normal pancreas. nih.gov
Gastric Carcinoma Expression associated with diffuse and infiltrative types, particularly in the antrum. genomeme.cabiosb.com
Colorectal Signet Ring Cell Carcinoma Overexpression correlated with carcinogenesis and progression. genomeme.ca
Ovarian Mucinous Cancer Frequently expressed. biotium.com

Immune Recognition of Mucin-5AC (716-724) in Contexts Beyond Malignancy

While the primary focus on MUC5AC as an immunological target has been in the context of cancer, it's important to note its expression in non-malignant conditions. MUC5AC is a normal component of mucus in the respiratory tract, stomach, and other organs, playing a protective role. uniprot.orgnih.gov Its expression can be upregulated in various benign pathologies and inflammatory conditions. nih.gov For example, MUC5AC is a major secretory mucin in the middle ear epithelium and plays a role in protecting against pathogens. nih.gov In the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), MUC5AC overproduction is a key feature. abcam.com

The immune system is generally tolerant to self-antigens like MUC5AC expressed in normal tissues. However, the altered glycosylation patterns of mucins in pathological states, including cancer, can create novel glycoepitopes that may be recognized by the immune system. imrpress.com While the specific immune recognition of the Mucin-5AC (716-724) peptide in non-malignant inflammatory conditions is not as well-characterized as in cancer, the potential for immune responses to MUC5AC in these settings exists, particularly given the altered inflammatory milieu.

Mechanisms of Immune Evasion Related to Mucin-5AC (716-724) Epitope Expression

Despite the presence of tumor-associated antigens like Mucin-5AC (716-724), tumors can develop mechanisms to evade immune destruction. nih.gov These mechanisms can operate at various levels of the immune response. nih.govmdpi.com

One potential mechanism of immune evasion related to MUC5AC involves the molecule itself. Tumor-associated MUC5AC expressed on the surface of pancreatic cancer cells may help the cancer cells escape from immunosurveillance. nih.gov Some research suggests that MUC5AC may have an immunosuppressive role. nih.govnih.gov

Another key mechanism of immune evasion is the downregulation or loss of HLA class I expression on tumor cells. mdpi.com Since the presentation of the Mucin-5AC (716-724) epitope is dependent on HLA-A2402, a reduction or loss of this molecule on the tumor cell surface would prevent T-cell recognition and subsequent killing. nih.govamegroups.org Tumors can also develop defects in the antigen processing and presentation machinery, which would prevent the Mucin-5AC (716-724) peptide from being properly processed and loaded onto HLA-A2402 molecules. amegroups.org

Furthermore, the tumor microenvironment can be highly immunosuppressive, containing regulatory T-cells and myeloid-derived suppressor cells that can inhibit the function of cytotoxic T lymphocytes. nih.gov The physical barrier formed by the dense, gel-like structure of mucins like MUC5AC could also potentially shield tumor cells from immune cell infiltration and attack. nih.gov

Pathophysiological Implications of Mucin 5ac 716 724

Role in Cancer Progression and Immune Surveillance

In the context of cancer, MUC5AC exhibits a complex and often contradictory role that can be tumor-type dependent. biorxiv.org It is implicated in processes such as carcinogenesis, cell growth, and metastasis. unmc.eduembopress.org One of the key ways cancer cells exploit MUC5AC is to evade immune surveillance. The dense mucin layer can create a physical barrier, masking tumor-associated antigens from immune cells and hindering the cytotoxic functions of T-cells and natural killer (NK) cells. nih.govgenecards.org Furthermore, MUC5AC can interact with immune receptors, leading to anergy or suppressed anti-tumor responses. nih.gov For instance, in pancreatic cancer, MUC5AC has been shown to suppress the anti-tumor function of neutrophils, thereby promoting tumor growth and metastasis. nih.gov

MUC5AC is not normally expressed in several tissues where its appearance is a hallmark of pathological change, particularly neoplastic transformation. unmc.edumednexus.org Its de novo expression is considered an early event in the development of certain cancers. For example, in the pancreas, MUC5AC is absent in normal tissue but becomes highly prevalent in precursor lesions known as pancreatic intraepithelial neoplasms (PanINs) and in the majority of pancreatic ductal adenocarcinomas (PDAC). biocare.netnih.gov This aberrant expression is also a feature of other malignancies.

Table 1: Aberrant MUC5AC Expression in Various Cancers

Cancer Type Expression Status Associated Lesions Reference
Pancreatic Cancer De novo expression; high prevalence (approx. 70% of PDAC) Pancreatic Intraepithelial Neoplasms (PanINs), Invasive Ductal Adenocarcinoma unmc.edumednexus.orgbiocare.net
Colorectal Cancer De novo expression Adenomas, Adenocarcinomas unmc.eduatsjournals.org
Ovarian Cancer Expressed (especially mucinous subtypes) Primary Ovarian Mucinous Cancer unmc.edu
Gastric Cancer Expression often decreased in neoplastic transformation Gastric Adenocarcinoma atlasgeneticsoncology.org
Lung Cancer Overexpressed Non-small cell lung cancer, particularly invasive mucinous adenocarcinoma

| Biliary Tract Cancer | De novo expression | Biliary Intraepithelial Neoplasia, Cholangiocarcinoma | mdpi.com |

The expression of MUC5AC is not just a marker of malignancy but is actively linked to specific tumor behaviors and underlying molecular signaling pathways that drive cancer progression. In some cancers, its expression correlates with more aggressive phenotypes, while in others, the association is less clear or even favorable. biorxiv.orgbiocare.net

Knockdown studies in pancreatic cancer cell lines have demonstrated that reducing MUC5AC levels can decrease cell viability, tumorigenicity, and metastasis, while increasing sensitivity to chemotherapy agents like gemcitabine. unmc.edu This suggests MUC5AC actively contributes to chemoresistance and cancer cell survival. unmc.edu

The expression of MUC5AC is intertwined with key cancer-related signaling pathways:

KRAS: In lung adenocarcinoma, MUC5AC expression is associated with KRAS mutations.

PI3K/Akt & MAPK: Overexpression of MUC4, another mucin, can activate the PI3K/Akt and MAPK pathways, which are also implicated in MUC5AC regulation and are central to cell proliferation and survival. genecards.org In pancreatic cancer, MUC5AC may influence cell growth through interactions with E-Cadherin and β-Catenin, key components of pathways often downstream of PI3K/Akt. unmc.edu

NF-κB: This transcription factor is a primary regulator of MUC5AC production in response to inflammatory stimuli and is a well-established driver of cancer-related inflammation and cell survival. mdpi.com

Table 2: MUC5AC and its Association with Molecular Pathways and Phenotypes

Pathway/Phenotype Association with MUC5AC Cancer Context Reference
KRAS Mutation Positive correlation with MUC5AC expression Lung Adenocarcinoma
Microsatellite Instability (MSI) Linked to MUC5AC neo-expression Colorectal and Ovarian Cancers unmc.eduembopress.org
Chemoresistance MUC5AC expression promotes resistance to gemcitabine Pancreatic Cancer unmc.edu
Metastasis MUC5AC knockdown reduces metastasis Pancreatic Cancer unmc.edu

| E-Cadherin/β-Catenin | MUC5AC interacts with these proteins, impacting cell growth | Pancreatic Cancer | unmc.edu |

Aberrant Expression of Mucin-5AC (716-724) in Specific Malignancies.

Involvement in Chronic Inflammatory Airway Diseases

MUC5AC is a central player in the pathophysiology of chronic inflammatory airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. biocare.net In these conditions, chronic inflammation triggers the overproduction and hypersecretion of MUC5AC from goblet cells, a phenomenon known as mucous cell metaplasia. mdpi.com This leads to the formation of thick, tenacious mucus that obstructs airways, impairs mucociliary clearance, and creates a favorable environment for pathogens. mdpi.comuniprot.org In fact, MUC5AC is considered an essential effector of allergic airway hyperreactivity. mdpi.com

MUC5AC expression is tightly regulated by a complex network of pro-inflammatory signaling pathways. Cytokines and bacterial products, such as lipopolysaccharide (LPS), are potent inducers. biocare.netdntb.gov.ua Several key signaling cascades are responsible for its upregulation:

NF-κB Pathway: Activated by stimuli like TNF-α, this pathway is a critical driver of MUC5AC gene expression. mdpi.comdntb.gov.ua

MAPK Pathways (JNK, ERK): These pathways are activated by various stressors and growth factors and are involved in transducing the signal for MUC5AC production.

STAT3/STAT6 Pathways: Cytokines like IL-19 and IL-13, which are prominent in allergic inflammation, utilize STAT signaling to induce MUC5AC. mdpi.com

Toll-Like Receptor (TLR) Signaling: Pathogen-associated molecules, like those from house dust mites, can trigger MUC5AC expression via TLR2/4 and the downstream TRAF6 signaling molecule.

Conversely, MUC5AC itself can modulate the inflammatory environment. In COPD exacerbations triggered by rhinovirus, higher levels of sputum MUC5AC correlate positively with increased viral load and elevated levels of inflammatory cells and mediators, including CXCL8/IL-8, IL-1β, and TNF. biorxiv.org This suggests MUC5AC may amplify the virus-induced inflammatory response, creating a vicious cycle that worsens the exacerbation. biorxiv.org

The mucus layer, with MUC5AC as a major structural component, forms the first line of host defense in the airways. atlasgeneticsoncology.orgdntb.gov.ua It acts as a physical barrier, trapping inhaled particles, pollutants, and microorganisms, which are then cleared from the lung by ciliary action. MUC5AC has been shown to be essential for protection in the acute phase of airway injury and infection. Studies in mice have demonstrated that MUC5AC can bind to influenza viruses, reducing their ability to infect epithelial cells, and that its absence leads to more severe outcomes from viral infections and other lung injuries.

However, the overproduction and altered properties of MUC5AC in chronic disease states turn this protective mechanism into a pathogenic one. The excessive, highly viscoelastic mucus impairs mucociliary clearance, leading to airway obstruction and mucus plugging. mdpi.comuniprot.org This static mucus layer promotes bacterial colonization and persistence, contributing to chronic infection and inflammation. uniprot.org Furthermore, high concentrations of mucin can directly impair the function of immune cells, such as neutrophils, by inhibiting their ability to migrate and kill bacteria, further compromising host defense.

Modulation of Inflammatory Signaling by MUC5AC.

Specific Molecular Interactions of the Mucin-5AC (716-724) Region

The Mucin-5AC protein is a massive glycoprotein (B1211001), composed of over 5,600 amino acids, with complex structural domains responsible for its polymerization and function. atlasgeneticsoncology.org While the functions of major domains like the N- and C-terminal cysteine-rich regions are increasingly understood, detailed information on the specific molecular interactions of short peptide sequences, such as the MUC5AC (716-724) region, is not extensively documented in the available scientific literature. Research has largely focused on the broader domains involved in dimerization and polymerization or the heavily glycosylated tandem repeat regions that give mucus its rheological properties. One study references the 716-724 region in the context of gastrointestinal cancer, but provides no specific functional data for this peptide fragment. Therefore, the precise role and molecular binding partners of the MUC5AC (716-724) peptide region remain an area for future investigation.

Table 3: List of Compounds Mentioned

Compound Name
Mucin-5AC (MUC5AC)
Mucin-1 (MUC1)
Mucin-2 (MUC2)
Mucin-4 (MUC4)
Mucin-5B (MUC5B)
Mucin-6 (MUC6)
Mucin-16 (MUC16)
Mucin-17 (MUC17)
E-Cadherin
β-Catenin
KRAS
PI3K
Akt
NF-κB
JNK
ERK
STAT3
STAT6
TRAF6
TNF-α
IL-1β
IL-8 (CXCL8)
IL-13
IL-19
Gemcitabine

Advanced Methodologies for the Investigation of Mucin 5ac 716 724

Synthetic Chemistry Approaches for Mucin-5AC (716-724) Peptides and Glycopeptides

The chemical synthesis of mucin glycopeptides presents significant challenges due to the complex nature of these molecules, which consist of a peptide backbone decorated with numerous sugar moieties. chemrxiv.orgchemrxiv.orgresearchgate.net Overcoming these challenges has required the development of innovative and optimized synthetic strategies.

Optimized Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing peptides and glycopeptides. vapourtec.com In this method, the peptide chain is assembled step-by-step while one end is attached to a solid support. vapourtec.com However, the synthesis of mucin glycopeptides, including fragments of MUC5AC, is complicated by the need to incorporate precious and often delicate glycoamino acid building blocks in excess. chemrxiv.orgchemrxiv.orgresearchgate.net

Recent advancements have focused on making this process more efficient and economical. One optimized approach involves using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent instead of the more common N,N-dimethylformamide (DMF), in combination with the coupling reagents diisopropylcarbodiimide (DIC) and Oxyma. chemrxiv.org This method has been shown to achieve quantitative coupling of glycoamino acids within a short timeframe using a significantly smaller excess of the valuable building blocks. chemrxiv.org Furthermore, this technique avoids the need for microwave heating, which can lead to undesirable side reactions. chemrxiv.orgresearchgate.net

Another critical aspect of SPPS is the choice of protecting groups for the amino acids and sugar moieties. For the synthesis of MUC5AC glycopeptides, Fmoc-based SPPS is commonly employed. chemrxiv.org The development of scalable and safer methods to produce the necessary glycosyl donors, such as using azidophenylselenylation of galactal instead of the more hazardous azidonitration, has been a significant step forward. chemrxiv.orgchemrxiv.org These optimized SPPS techniques have enabled the successful synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides with high purity. chemrxiv.orgresearchgate.net

Table 1: Comparison of SPPS Techniques for Mucin Glycopeptide Synthesis

FeatureTraditional SPPSOptimized SPPS for MUC5AC
Solvent N,N-dimethylformamide (DMF)2-methyltetrahydrofuran (2-MeTHF)
Coupling Reagents VariousDIC/Oxyma
Glycoamino Acid Excess HighLow (e.g., 1.5 equivalents)
Heating Often requires microwave heatingNo heating required
Purity of Crude Product VariableHigh (>95%)
Efficiency LowerHigher, with faster coupling times

Native Chemical Ligation for Glycopeptide Construction

Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins from smaller, unprotected peptide fragments. nih.govwikipedia.org This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. nih.govwikipedia.org

NCL has been instrumental in the synthesis of complex MUC5AC glycopeptides. chemrxiv.orgchemrxiv.org By combining SPPS-synthesized glycopeptide fragments through NCL, researchers can assemble long MUC5AC sequences that would be difficult to produce by SPPS alone. chemrxiv.org A particularly effective strategy combines NCL with a subsequent desulfurization step, which converts the cysteine residue at the ligation site to an alanine. This "traceless" ligation expands the range of sequences that can be synthesized. wikipedia.org

A one-pot method that combines NCL at a glycoamino acid junction with a rapid desulfurization process has been developed, allowing for the efficient synthesis of highly pure, long MUC5AC glycopeptides with numerous O-linked GalNAc residues. chemrxiv.orgchemrxiv.orgresearchgate.net This convergent approach is crucial for creating the highly glycosylated tandem repeat structures characteristic of mucins like MUC5AC. chemrxiv.org

Immunological Techniques for Epitope Detection and Functional Analysis

Understanding the immunological properties of the MUC5AC (716-724) epitope requires a suite of sensitive and specific techniques. These methods are essential for identifying the epitope, characterizing the immune response it elicits, and determining its functional significance.

Epitope-Specific Antibody Development and Characterization

The development of monoclonal antibodies (mAbs) that specifically recognize the MUC5AC (716-724) epitope is fundamental to its study. These antibodies serve as powerful tools for detecting and quantifying the MUC5AC protein in various biological samples. neobiotechnologies.comnih.govabcepta.com The process typically involves immunizing mice with a synthetic version of the MUC5AC peptide or a related immunogen to elicit an immune response. neobiotechnologies.com

Characterization of these antibodies is crucial to ensure their specificity and utility. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and immunohistochemistry (IHC) are used to confirm that the antibodies bind to MUC5AC and not to other related mucins. nih.govabcepta.com For instance, some antibodies have been developed that can differentiate between tumor-associated MUC5AC and the form found in normal tissues, highlighting the potential for subtle but significant differences in the epitope's presentation. nih.gov

The specificity of these antibodies can be further defined by their reactivity with the peptide core versus the glycosylated forms of the mucin. neobiotechnologies.com Some antibodies recognize the peptide backbone itself, and their binding is unaffected by the presence or absence of sugars, while others may be specific for a particular glycoform. neobiotechnologies.comnih.gov

Table 2: Selected Monoclonal Antibodies Against MUC5AC

Antibody CloneIsotypeImmunogen/SpecificityApplications
SPM297 Mouse IgG1 / KappaM1 mucin preparation from ovarian mucinous cyst fluid; recognizes the peptide core. neobiotechnologies.comFlow Cytometry, Immunofluorescence, Immunohistochemistry neobiotechnologies.com
NPC-1C Not specifiedTumor-associated MUC5AC. nih.govELISA, Immunohistochemistry nih.gov
CLH2 Mouse mAbNot specified; recognizes MUC5AC antigen in gastric epithelium. biosb.comImmunohistochemistry biosb.com
2-11M1 Not specifiedRecognizes MUC5AC. neobiotechnologies.comNot specified
45M1 Not specifiedRecognizes MUC5AC; may be useful in differentiating ovarian and colon tumors. abcepta.combiotium.comImmunohistochemistry abcepta.combiotium.com
EPR16904 Rabbit mAbNot specified; recognizes MUC5AC. abcam.comImmunohistochemistry, Immunocytochemistry/Immunofluorescence abcam.com

Flow Cytometry and ELISPOT Assays for T-Cell Reactivity

To investigate the cellular immune response to the MUC5AC (716-724) epitope, researchers often turn to techniques that measure T-cell reactivity. Flow cytometry and ELISPOT (Enzyme-Linked Immunospot) assays are two of the most powerful methods for this purpose. nih.gov

Flow cytometry can be used to identify and quantify T-cells that recognize the MUC5AC epitope. nih.gov In this technique, T-cells from a patient or an immunized animal are incubated with the synthetic MUC5AC peptide. T-cells that are activated by the peptide will begin to produce cytokines, such as interferon-gamma (IFN-γ). By using fluorescently labeled antibodies against these cytokines and cell surface markers, it is possible to identify and count the specific T-cells that are responding to the epitope. nih.gov

The ELISPOT assay is an even more sensitive method for detecting rare antigen-specific T-cells. immunospot.comcreative-diagnostics.comimmunospot.eu In this assay, peripheral blood mononuclear cells (PBMCs) are placed in a well coated with an antibody that captures a specific cytokine. immunospot.comimmunospot.eu When the cells are stimulated with the MUC5AC peptide, any T-cells that recognize it will secrete the cytokine, which is then captured by the antibody on the plate. immunospot.com After washing away the cells, a second, labeled antibody is used to detect the captured cytokine, resulting in a "spot" for each responding cell. immunospot.com This allows for the precise quantification of the number of epitope-specific T-cells. immunospot.comcreative-diagnostics.com Studies have successfully used these methods to establish cytotoxic T lymphocyte (CTL) clones stimulated by a MUC5AC peptide (residues 716-724), demonstrating its potential as a target for immunotherapy. nih.gov

Mass Spectrometry-Based Epitope Mapping and Glycoproteomics

Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of proteins and their modifications, including epitope mapping and glycoproteomics. researchgate.netproteomexchange.org These techniques provide high-resolution information about the precise amino acid sequence of an epitope and the structure of any associated glycans.

For epitope mapping, a common approach is to digest the antigen (MUC5AC) into smaller peptides and then identify which of these peptides is bound by a specific antibody. nih.gov This can be done by incubating the peptide mixture with the antibody and then using MS to identify the peptide that has been "pulled down" with the antibody. proteomexchange.org Another powerful MS-based technique is hydrogen-deuterium exchange (HDX-MS), which measures changes in the protein's conformation upon antibody binding to pinpoint the interaction site. researchgate.net

Glycoproteomics, a subfield of proteomics, focuses on the comprehensive analysis of glycoproteins. Using advanced MS techniques, researchers can identify the sites of glycosylation on the MUC5AC (716-724) peptide and determine the structure of the attached glycans. This is crucial because the glycosylation pattern of mucins can be altered in disease states, and these changes can affect the immunogenicity of the epitope. nih.gov These detailed molecular insights are critical for understanding the structure-function relationships of the MUC5AC (716-724) epitope and for the rational design of synthetic glycopeptide-based diagnostics and therapeutics.

In Vitro Cellular Models for Studying Mucin-5AC Function

In vitro cellular models are indispensable for dissecting the molecular mechanisms of MUC5AC expression, secretion, and function at the cellular level. These models allow for controlled experiments to investigate signaling pathways and the effects of various stimuli on MUC5AC production.

A variety of human cell lines are utilized to model the airway epithelium where MUC5AC is prominently expressed. The NCI-H292 cell line, a human pulmonary mucoepidermoid carcinoma line, is frequently used to study the regulation of MUC5AC expression. biomolther.orgersnet.org Studies using NCI-H292 cells have been instrumental in elucidating the signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, that control MUC5AC production. biomolther.org Another commonly used cell line is the Calu-3, a human lung adenocarcinoma cell line, which can form polarized monolayers and differentiate to secrete mucus, making it a valuable model for studying mucus barrier properties and secretion. dovepress.comersnet.orgresearchgate.net

Primary human bronchial epithelial (HBE) cells, cultured at an air-liquid interface (ALI), offer a more physiologically relevant model. mdpi.comnih.gov These cultures differentiate into a pseudostratified epithelium that includes mucus-producing goblet cells, closely mimicking the in vivo airway environment. stemcell.commedrxiv.org These primary cell models have been crucial in studying MUC5AC's role in diseases like cystic fibrosis (CF) and asthma. For instance, HBE cells from CF lungs have been used to demonstrate abnormalities in mucus concentration and properties. mdpi.comjci.org

Studies with these cellular models have shown that the expression and secretion of MUC5AC are upregulated by various stimuli, including inflammatory cytokines like IL-1β and IL-17A, bacterial products such as lipopolysaccharide (LPS), and environmental factors like cigarette smoke extract. dovepress.comnih.govmednexus.org Conversely, some factors like IL-13 have shown variable effects, sometimes decreasing MUC5AC expression in in vitro models of human nasal epithelial cells. nih.govnih.gov

Table 1: In Vitro Cellular Models for Mucin-5AC Research

Cell Line/Model Type/Origin Key Application in MUC5AC Research Example Finding
NCI-H292 Human pulmonary mucoepidermoid carcinoma Studying signaling pathways (e.g., EGFR, MAPK) regulating MUC5AC expression. biomolther.orgersnet.org Phorbol myristate acetate (B1210297) (PMA) induces MUC5AC expression via an EGFR-dependent mechanism. ersnet.org
Calu-3 Human lung adenocarcinoma Investigating mucus secretion and barrier function in a polarized epithelium. dovepress.comersnet.orgresearchgate.net Lack of CFTR function in CFTR-knockout Calu-3 cells leads to increased secretion and concentration of MUC5AC and MUC5B. ersnet.org
A549 Human lung adenocarcinoma Investigating inflammatory responses and mucin induction by pathogens. frontiersin.orgnih.gov Mycoplasma pneumoniae components can induce MUC5AC expression. frontiersin.org
Primary Human Bronchial Epithelial (HBE) Cells Primary cells from human bronchi Modeling differentiated airway epithelium at air-liquid interface (ALI) for disease studies (Asthma, COPD, CF). mdpi.comnih.gov Proinflammatory cytokines IL-1β and IL-17A are potent inducers of MUC5AC mRNA and protein synthesis. nih.gov
HT29 (and subclones) Human colon adenocarcinoma Studying MUC5AC function in the gastrointestinal tract and in models of enterocystoplasty. auajournals.org Membrane-associated MUC5AC can act as a mediator for crystal adhesion in models of urease-induced crystallization. auajournals.org

Translational Potential of Mucin 5ac 716 724 in Biomedical Research

Rationale for Mucin-5AC (716-724) as a Candidate for Immunotherapeutic Strategies

The aberrant expression of Mucin-5AC (MUC5AC) in various malignancies, contrasted with its restricted expression in normal tissues, positions it as a compelling tumor-associated antigen (TAA) for immunotherapeutic development. oup.comnih.govaacrjournals.org MUC5AC is a gel-forming glycoprotein (B1211001) that is normally expressed in the epithelial cells of the respiratory and gastrointestinal tracts. nih.govabcam.com However, its de novo expression is observed in a high percentage of several cancers, including pancreatic, colorectal, and biliary tract cancers. nih.govbiosb.comnih.gov This differential expression provides a therapeutic window to specifically target cancer cells while sparing most healthy tissues.

Peptide-Based Vaccine Design Principles

Peptide-based vaccines represent a promising immunotherapeutic approach that utilizes short, specific amino acid sequences (epitopes) from a TAA to elicit a targeted anti-tumor immune response. nih.gov The fundamental principle involves identifying immunogenic epitopes that can be recognized by T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) capable of destroying cancer cells. nih.govjapsonline.com

Key principles in the design of peptide-based vaccines targeting MUC5AC (716-724) include:

Epitope Selection: The identification of specific peptide sequences within the MUC5AC protein that can bind to Major Histocompatibility Complex (MHC) molecules is crucial. japsonline.com Research has successfully identified HLA-A*2402-restricted epitopes from MUC5AC, such as the peptide TCQPTCRSL, which corresponds to amino acids 716-724. nih.govaacrjournals.org

Immunogenicity: The selected peptide must be capable of inducing a robust immune response. japsonline.com Studies have demonstrated that the MUC5AC-A24-716 (TCQPTCRSL) peptide can stimulate CTLs that exhibit specific cytotoxicity against target cells pulsed with this peptide. nih.govaacrjournals.org

Adjuvant Co-administration: To enhance the immune response, peptide vaccines are often administered with adjuvants. Adjuvants are substances that can modulate the immune system and boost the vaccine's effectiveness. nih.gov

Delivery Systems: Various delivery systems, such as nanoparticles, are being explored to improve the stability and delivery of peptide vaccines to antigen-presenting cells (APCs). nih.gov

Research has shown that CTLs stimulated by the MUC5AC-A24-716 peptide can effectively kill pancreatic cancer cells that endogenously express MUC5AC, validating its potential as a vaccine candidate. nih.govaacrjournals.org

Prospects for Adoptive T-Cell Transfer Targeting the Epitope

Adoptive T-cell transfer (ACT) is a form of immunotherapy where a patient's own T cells are collected, modified or expanded ex vivo to enhance their tumor-fighting capabilities, and then reinfused into the patient. nih.gov Targeting the Mucin-5AC (716-724) epitope through ACT holds significant therapeutic promise.

The core prospects for this approach include:

High Specificity: T cells can be genetically engineered to express T-cell receptors (TCRs) that specifically recognize the MUC5AC (716-724) peptide presented on the surface of cancer cells by MHC molecules. nih.gov This high degree of specificity can lead to potent and targeted tumor cell killing.

Overcoming Immune Tolerance: ACT can bypass the issue of central and peripheral tolerance, where the immune system is educated to not attack self-antigens. By expanding tumor-specific T cells ex vivo, a large population of highly active T cells can be generated to overcome the immunosuppressive tumor microenvironment.

Generation of Potent Effector Cells: The ex vivo expansion process allows for the generation of a large number of effector T cells with potent cytotoxic functions. Research has already demonstrated the successful establishment of CTL clones stimulated by the MUC5AC-A24-716 peptide that show specific cytotoxicity. nih.govaacrjournals.org

The identification of specific MUC5AC-derived epitopes like TCQPTCRSL provides a clear target for designing TCRs for ACT, paving the way for a highly targeted and potentially effective cancer therapy. nih.govaacrjournals.org

Exploration of Mucin-5AC (716-724) as a Molecular Biomarker Candidate

The differential expression of MUC5AC in cancerous versus normal tissues also makes it a strong candidate as a molecular biomarker. oup.comsnmjournals.org Biomarkers are measurable indicators of a biological state or condition and can be used for various clinical purposes.

Potential for Diagnostic and Prognostic Applications

The presence and levels of MUC5AC and its specific epitopes hold significant potential for cancer diagnosis and prognosis.

Diagnostic Applications:

Early Detection: Detecting aberrant MUC5AC expression could aid in the early diagnosis of several cancers. nih.gov For instance, serum measurement of MUC5AC is being investigated for the early detection of pancreatic cancer. researchgate.net

Differential Diagnosis: MUC5AC expression patterns can help distinguish between different types of tumors or between malignant and benign conditions. nih.gov For example, it can help differentiate pancreatic ductal adenocarcinoma from normal pancreatic tissue and chronic pancreatitis. snmjournals.orgmdpi.com Studies have shown high specificity of MUC5AC in diagnosing pancreatic cancer. nih.gov

Biopsy Support: Immunohistochemical staining for MUC5AC can be a valuable tool to support the diagnosis of pancreatic cancer, especially in small biopsy samples where definitive diagnosis can be challenging. researchgate.net

Prognostic Applications:

Predicting Disease Outcome: The level of MUC5AC expression has been linked to patient prognosis in various cancers. scienceopen.com High expression of MUC5AC has been associated with a poor prognosis in several cancers, including biliary and gastrointestinal cancers. scienceopen.com

Correlation with Metastasis: In some cancers, such as pancreatic ductal adenocarcinoma, higher MUC5AC expression has been linked to an increased likelihood of lymph node metastasis. nih.gov Similarly, in biliary tract cancer, elevated serum MUC5AC levels were associated with lymph-node metastasis. nih.gov

Cancer TypeDiagnostic UtilityPrognostic Significance of High MUC5AC ExpressionSupporting Evidence
Pancreatic CancerHigh specificity for diagnosis, distinguishes from normal tissue and pancreatitis.Associated with lymph node metastasis. nih.govmdpi.comnih.gov
Biliary Tract CancerElevated serum levels in patients compared to benign conditions.Associated with lymph-node metastasis and worse 3-year survival. nih.gov
Colorectal CancerAberrant expression in adenomas and cancers.Increased expression in poorly differentiated adenocarcinoma. mdpi.commedrxiv.org
Breast CancerSignificantly higher in patients with brain metastasis.Predicts poor survival in HER2+ breast cancer brain metastasis. nih.gov

Utility in Monitoring Disease Progression and Response to Experimental Interventions

Monitoring the levels of MUC5AC or the MUC5AC (716-724) epitope could provide valuable insights into disease progression and the effectiveness of treatments.

Tracking Tumor Burden: Changes in serum MUC5AC levels could potentially correlate with changes in tumor size and burden, allowing for non-invasive monitoring of disease status.

Assessing Treatment Efficacy: A decrease in MUC5AC levels following an experimental intervention, such as immunotherapy targeting the MUC5AC (716-724) epitope, could indicate a positive treatment response. Conversely, rising levels might suggest disease progression or treatment resistance.

Detecting Recurrence: Post-treatment monitoring of MUC5AC levels could help in the early detection of cancer recurrence.

The ability to quantitatively measure serum MUC5AC provides a promising avenue for a non-invasive tool to monitor disease. nih.gov

Conceptual Approaches for Therapeutically Modulating the Mucin-5AC (716-724) Pathway

Beyond direct targeting with immunotherapies, several conceptual approaches aim to modulate the MUC5AC pathway for therapeutic benefit.

Future Research Directions

Advanced Structural Studies of Mucin-5AC (716-724) in Complex with MHC Molecules

A critical frontier in understanding the immunological role of the Mucin-5AC (716-724) epitope lies in detailed structural analysis of its complex with Major Histocompatibility Complex (MHC) molecules. T-cell specific immunity is dependent on the presentation of antigenic peptides by MHC molecules on the surface of cells. researchgate.net The precise manner in which the Mucin-5AC (716-724) peptide binds to the groove of MHC class I or class II molecules is fundamental to how it is recognized by T-cell receptors (TCRs), thereby initiating an immune response.

Furthermore, research could explore anchor modification of the Mucin-5AC (716-724) peptide. As demonstrated with MUC1 peptides, altering anchor residues can enhance MHC binding and improve immune responses. nih.gov Such studies would provide a structural basis for designing modified Mucin-5AC peptides with enhanced immunogenicity for potential use in peptide-based vaccines.

Systems Biology Approaches to Elucidate Comprehensive Networks Involving Mucin-5AC (716-724)

To fully grasp the biological significance of the Mucin-5AC (716-724) epitope, it is essential to move beyond the study of isolated components and adopt a systems biology approach. scielo.br This involves mapping the complex interaction networks in which the MUC5AC protein, and by extension its peptide fragments, participate. nih.gov Cellular functions are typically the result of coordinated actions among multiple proteins and pathways. nih.gov

The full MUC5AC protein is known to be involved in numerous cellular processes and interacts with various other proteins. It has been suggested that MUC5AC may interact with integrin β4 in lung cancer, and with E-Cadherin and β-Catenin in pancreatic cancer. nih.govunmc.edu Its expression is also linked to signaling pathways such as the EGFR pathway. frontiersin.orgabcam.com Future research should aim to build comprehensive protein-protein interaction (PPI) maps centered on MUC5AC. scielo.bruit.no Techniques such as yeast two-hybrid screens, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and computational prediction algorithms like AlphaFold2 can be employed to identify novel binding partners. uit.no

By integrating data from genomics, transcriptomics, and proteomics, researchers can construct detailed models of the regulatory and signaling networks influenced by MUC5AC expression. scielo.br This will help to understand how the presentation of the Mucin-5AC (716-724) epitope is regulated and what downstream effects its recognition has on cellular behavior in both normal and pathological states, such as cancer. nih.govunmc.edu

Development of Novel Research Tools and Platforms for Epitope-Specific Investigations

Progress in understanding the Mucin-5AC (716-724) epitope is intrinsically linked to the development of more sophisticated and specific research tools. A key area of development is in the creation of highly specific monoclonal antibodies that can distinguish between the native MUC5AC protein and its tumor-associated, aberrantly glycosylated variants. mdpi.com

Antibodies like NPC-1C have been developed to react specifically with epitopes on tumor-associated MUC5AC that are not present on the protein from normal tissues. nih.gov The creation of an ELISA (Enzyme-Linked Immunosorbent Assay) using such an antibody provides a powerful tool for detecting cancer-specific MUC5AC variants in patient serum. nih.gov Future efforts should focus on generating monoclonal antibodies that are specific to the Mucin-5AC (716-724) peptide sequence itself, potentially recognizing both its glycosylated and non-glycosylated forms.

Another promising avenue is the advancement of microarray technologies. The development of glycopeptide microarrays could allow for high-throughput screening of patient sera to identify specific glycan epitopes on MUC5AC associated with malignancy. unmc.edu Similarly, antibody-lectin sandwich microarrays have shown utility in detecting cancer-specific glycan variants of mucins in clinical samples. mdpi.com Furthermore, peptide-MHC display libraries, where insect cells display a unique peptide-MHC complex on their surface, could be used to identify T-cell receptors that recognize the Mucin-5AC (716-724) epitope and to screen for mimotopes with enhanced therapeutic potential. plos.org

Q & A

Q. How to ensure ethical compliance when using patient-derived samples for Mucin-5AC (716-724) research?

  • Methodological Answer : Obtain informed consent for secondary use of samples. Anonymize data using unique identifiers. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest in funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.